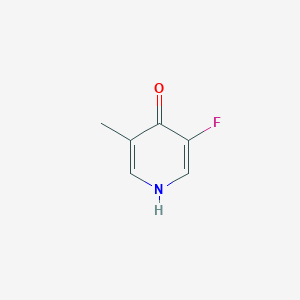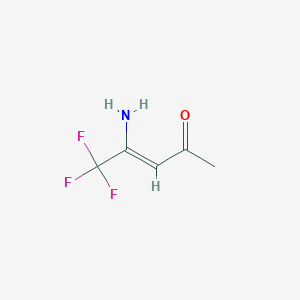
4-Amino-5,5,5-trifluoro-3-pentene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,5,5-trifluoro-3-pentene-2-one is an organic compound with the molecular formula C5H6F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a pentene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5,5-trifluoro-3-pentene-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-penten-2-one with trifluoromethylating agents. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5,5,5-trifluoro-3-pentene-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-Amino-5,5,5-trifluoro-3-pentene-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-5,5,5-trifluoro-3-pentene-2-one involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors. The amino group can form hydrogen bonds, further affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-4-(trifluoromethyl)-3-pentene-2-one: Similar in structure but with an additional trifluoromethyl group.
2-(Trifluoromethyl)-3,3,3-trifluoro-1-propenylmethyl ketone: Another related compound with multiple trifluoromethyl groups.
Uniqueness
4-Amino-5,5,5-trifluoro-3-pentene-2-one is unique due to the presence of both an amino group and a trifluoromethyl group on the pentene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H6F3NO |
|---|---|
Peso molecular |
153.10 g/mol |
Nombre IUPAC |
(Z)-4-amino-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2- |
Clave InChI |
JKHLDBLIRJAFDP-RQOWECAXSA-N |
SMILES isomérico |
CC(=O)/C=C(/C(F)(F)F)\N |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


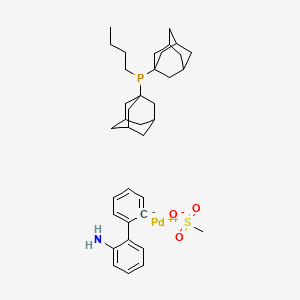

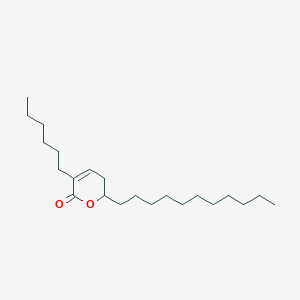
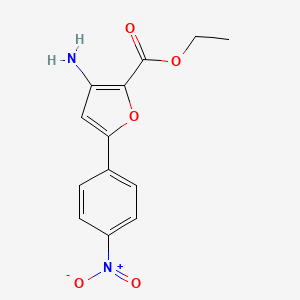


![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)

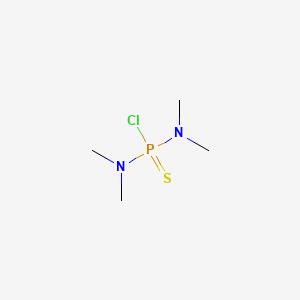
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
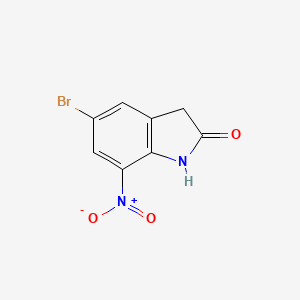
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
